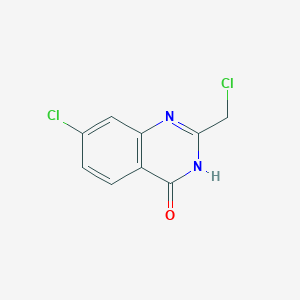

7-chloro-2-(chloromethyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKMSVDMQKWFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368471 | |

| Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730951-40-3 | |

| Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-chloro-2-(chloromethyl)quinazolin-4(3H)-one synthesis from 2-amino-4-chlorobenzoic acid

An In-Depth Technical Guide to the Synthesis of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one from 2-amino-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a key intermediate in medicinal chemistry. The synthesis begins with the readily available starting material, 2-amino-4-chlorobenzoic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices to ensure reproducibility and high yield.

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis for a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The target molecule of this guide, this compound, is particularly valuable. The presence of a reactive chloromethyl group at the 2-position and a chloro-substituent on the benzene ring makes it a versatile building block for creating extensive libraries of novel therapeutic candidates, especially in the development of 4-anilinoquinazoline-based anticancer agents.[2]

This document outlines a robust and efficient two-step synthetic pathway, beginning with the acylation of 2-amino-4-chlorobenzoic acid, followed by a dehydrative cyclization to yield the final product.

Overall Synthetic Pathway

The synthesis proceeds through two primary transformations:

-

N-Acylation: The amino group of 2-amino-4-chlorobenzoic acid is acylated using chloroacetyl chloride to form the key intermediate, 2-(2-chloroacetamido)-4-chlorobenzoic acid.

-

Intramolecular Cyclization: The intermediate undergoes a dehydrative ring-closure reaction to form the desired this compound.

Caption: High-level overview of the two-step synthesis.

Part 1: N-Acylation of 2-Amino-4-chlorobenzoic Acid

Principle and Mechanism

This step is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-chlorobenzoic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen, yields the stable amide product, 2-(2-chloroacetamido)-4-chlorobenzoic acid. This reaction is typically performed at low temperatures to control its exothermic nature and minimize potential side reactions.

Caption: Logical flow of the N-Acylation reaction mechanism.

Expertise & Experience: Causality Behind Experimental Choices

-

Low-Temperature Addition: Chloroacetyl chloride is highly reactive, and its reaction with amines is strongly exothermic. Adding it slowly to a cooled solution of the aminobenzoic acid (0-5 °C) is crucial. This prevents a rapid temperature increase that could lead to the formation of undesired byproducts or degradation of the starting material.

-

Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dioxane, or ethyl acetate are preferred. They effectively dissolve the starting materials without participating in the reaction.

-

Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. While not always necessary, adding a mild, non-nucleophilic base like pyridine can neutralize the HCl, preventing potential side reactions and driving the equilibrium towards the product. However, for this specific substrate, the reaction often proceeds well without an added base.

Detailed Experimental Protocol: Acylation

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethyl acetate) under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: Add chloroacetyl chloride (approx. 1.1-1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture again and slowly add cold water to quench any unreacted chloroacetyl chloride. The product often precipitates as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any water-soluble impurities, followed by a wash with a cold non-polar solvent like hexane to aid in drying.

-

Drying: Dry the isolated white to off-white solid, 2-(2-chloroacetamido)-4-chlorobenzoic acid, under vacuum. The product is often of sufficient purity for the next step without further purification.

Part 2: Intramolecular Cyclization to the Quinazolinone Core

Principle and Mechanism

The formation of the quinazolinone ring from the N-acyl-anthranilic acid intermediate is a dehydrative cyclization. The most common and effective method involves heating the intermediate in acetic anhydride. The acetic anhydride serves a dual purpose: it acts as a dehydrating agent and activates the carboxylic acid group by forming a mixed anhydride intermediate. This intermediate is highly susceptible to intramolecular nucleophilic attack by the amide nitrogen. The subsequent ring closure and elimination of acetic acid yield the stable, aromatic quinazolinone system.

Caption: Key mechanistic stages of the dehydrative cyclization.

Expertise & Experience: Causality Behind Experimental Choices

-

Role of Acetic Anhydride: While simple heating can induce cyclization, the reaction is often slow and may require very high temperatures, leading to decomposition. Acetic anhydride significantly lowers the activation energy required for the ring closure, allowing the reaction to proceed efficiently under reflux conditions (around 140 °C).

-

Reaction Temperature: Refluxing is necessary to provide sufficient energy for both the formation of the mixed anhydride and the subsequent intramolecular cyclization. The temperature must be carefully controlled to prevent charring or the formation of polymeric byproducts.

-

Product Precipitation: The quinazolinone product is typically insoluble in the cooled aqueous acetic acid mixture formed during work-up. Pouring the hot reaction mixture into ice water is a highly effective method for precipitating the product in a relatively pure, solid form, which can then be easily collected by filtration.

Detailed Experimental Protocol: Cyclization

-

Setup: Place the dried 2-(2-chloroacetamido)-4-chlorobenzoic acid (1.0 eq) from Part 1 into a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Add an excess of acetic anhydride (e.g., 5-10 volumes relative to the starting material mass).

-

Heating: Heat the mixture to reflux (approximately 140 °C) with stirring. The solid will gradually dissolve as the reaction proceeds.

-

Reaction: Maintain the reflux for 2-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, allow the reaction mixture to cool slightly. Carefully and slowly pour the hot solution into a beaker containing a large volume of crushed ice and water with vigorous stirring.

-

Isolation: A solid precipitate will form. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper (to remove all traces of acetic acid), and then with a small amount of cold ethanol or another suitable solvent.

-

Purification: Dry the crude product. For higher purity, the this compound can be recrystallized from a suitable solvent system, such as ethanol or glacial acetic acid.

Data Presentation: Synthesis Parameters

The following table summarizes typical experimental parameters for this synthesis. Note that optimal conditions may vary and should be determined empirically.

| Parameter | Step 1: Acylation | Step 2: Cyclization |

| Key Reagents | Chloroacetyl Chloride | Acetic Anhydride |

| Molar Ratio (Reagent:Substrate) | ~1.1 : 1 | (Used as solvent) |

| Temperature | 0 °C to Room Temp. | Reflux (~140 °C) |

| Reaction Time | 2 - 4 hours | 2 - 5 hours |

| Typical Overall Yield | - | 75% - 90% |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound from 2-amino-4-chlorobenzoic acid. The methodology is robust, scalable, and relies on readily available reagents. By understanding the underlying mechanisms and the rationale for key experimental conditions—such as temperature control during acylation and the dual role of acetic anhydride in cyclization—researchers can consistently achieve high yields of this valuable intermediate. This compound serves as a critical starting point for the synthesis of diverse quinazolinone derivatives, empowering further exploration in the field of drug discovery and development.[2]

References

-

Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279. Available at: [Link]

-

Li, Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This technical guide delves into the mechanistic intricacies of a specific, yet under-elucidated subclass: 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives. While direct research on this precise molecule is nascent, this document synthesizes a robust, evidence-based framework of its putative mechanisms of action by extrapolating from the well-documented activities of structurally related quinazolinone compounds. We will explore potential molecular targets, dissect key signaling pathways, and provide actionable experimental protocols to empower researchers in their investigation of this promising chemical entity. Our analysis is grounded in the established anticancer, anti-inflammatory, and enzyme-inhibitory properties of the broader quinazolinone family, offering a predictive lens through which to view the therapeutic potential of its 7-chloro-2-(chloromethyl) variant.

Introduction: The Quinazolinone Core and the Significance of the 7-Chloro-2-(chloromethyl) Substitution

Quinazolinones are heterocyclic compounds composed of a benzene ring fused to a pyrimidinone ring.[1] The 4(3H)-quinazolinone isomer is particularly prevalent in pharmacologically active molecules.[4][5] These compounds have demonstrated a remarkable diversity of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3][6]

The specific derivative, this compound, possesses two key reactive sites that likely dictate its biological activity:

-

The 7-Chloro Group: The presence of a halogen at this position can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Halogenated quinazolinone derivatives have shown notable cytotoxic activity.[7]

-

The 2-(Chloromethyl) Group: This is a reactive alkylating moiety. The chloromethyl group can readily react with nucleophiles, such as the side chains of amino acid residues (e.g., cysteine, histidine) in proteins. This suggests a potential for covalent modification of target enzymes or receptors, leading to irreversible inhibition.

This guide will postulate the primary mechanisms of action for this class of derivatives, drawing parallels from extensively studied analogues.

Postulated Mechanisms of Action: A Multi-Targeted Approach

Based on the extensive literature on quinazolinone derivatives, we can hypothesize several key mechanisms through which this compound derivatives may exert their biological effects.

Anticancer Activity: Disruption of Cellular Proliferation and Survival

Quinazolinone derivatives are well-documented as potent anticancer agents, acting through various mechanisms to induce cell death and inhibit tumor growth.[1][5][7][8]

A prominent mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[9] Overexpression of EGFR is a hallmark of many cancers.

-

Plausible Interaction: The quinazolinone core can act as a scaffold that binds to the ATP-binding site of the EGFR kinase domain. The 7-chloro and 2-(chloromethyl) substituents could further enhance this binding or provide additional interactions. The reactive chloromethyl group could potentially form a covalent bond with a nearby cysteine residue in the active site, leading to irreversible inhibition.

Several quinazolinone derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division.[7][10]

-

Plausible Interaction: These compounds can bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[10] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The specific substitutions on the quinazolinone ring are crucial for this interaction.

Quinazolinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[8] This often involves the modulation of key signaling pathways like PI3K/Akt.[5]

-

Plausible Interaction: By inhibiting upstream signaling molecules like EGFR or other kinases, these derivatives can lead to the downregulation of pro-survival proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), ultimately activating caspases and triggering programmed cell death.

Enzyme Inhibition: A Broader Therapeutic Scope

The quinazolinone scaffold is a versatile inhibitor of various enzymes.

Certain 7-chloro-quinazolinone derivatives have been investigated for their anti-inflammatory and analgesic properties, which are often mediated by the inhibition of COX enzymes.[6]

-

Plausible Interaction: The planar quinazolinone ring system can fit into the active site of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. The 7-chloro substituent may enhance binding affinity.

Quinazolinone derivatives have shown inhibitory activity against a range of other enzymes, including:

-

α-Glucosidase: A target for anti-diabetic drugs.[13]

The reactive chloromethyl group in the target compound makes it a particularly interesting candidate for irreversible enzyme inhibition studies.

Experimental Protocols for Mechanistic Elucidation

To validate the postulated mechanisms of action for this compound derivatives, the following experimental workflows are recommended.

In Vitro Cytotoxicity and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Objective: To determine if the compounds inhibit the activity of specific kinases like EGFR.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), the substrate (a suitable peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative.

-

Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Signal Measurement: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ADP produced). Calculate the IC50 for kinase inhibition.

Cell Cycle Analysis

Objective: To investigate the effect of the compounds on cell cycle progression.

Protocol: Flow Cytometry with Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend in PBS containing RNase A and propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general trends from related compounds suggest:

-

Position 7 Substitution: Electron-withdrawing groups like chlorine at this position often enhance cytotoxic activity.[7]

-

Position 2 Substitution: The nature of the substituent at position 2 is critical for target specificity. The chloromethyl group introduces a reactive handle that could lead to potent, irreversible inhibition.

-

Position 3 Substitution: Modifications at this position can significantly impact activity and can be explored to optimize potency and selectivity.

Quantitative Data Summary

The following table summarizes representative IC50 values for various quinazolinone derivatives against different targets, providing a benchmark for future studies on 7-chloro-2-(chloromethyl) analogues.

| Derivative Class | Target | Cell Line/Enzyme | IC50 (µM) | Reference |

| Quinazolinone-based rhodanines | Cytotoxicity | HL-60 | 1.2 | [8] |

| 2-Thioacetyl quinazolinones | EGFR | EGFR | 0.069 | [9] |

| 2-Substituted quinazolinones | Tyrosinase | Mushroom Tyrosinase | 103 | [12] |

| Quinazolinone-1,2,3-triazole-acetamides | α-glucosidase | α-glucosidase | 4.8 | [13] |

Conclusion and Future Directions

This compound and its derivatives represent a promising, albeit underexplored, class of compounds. Based on the extensive research on the broader quinazolinone family, it is highly probable that these derivatives will exhibit potent anticancer and enzyme-inhibitory activities. Their unique structural features, particularly the reactive chloromethyl group, suggest a potential for covalent and irreversible binding to their biological targets, which could translate into enhanced therapeutic efficacy.

Future research should focus on:

-

Synthesis and Characterization: A focused effort to synthesize and characterize a library of this compound derivatives with modifications at other positions.

-

In-depth Mechanistic Studies: Employing the experimental protocols outlined in this guide to confirm the postulated mechanisms of action.

-

Target Identification: Utilizing proteomics and other advanced techniques to identify the specific molecular targets of these compounds.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most promising derivatives in preclinical animal models.

This technical guide provides a foundational framework to accelerate the investigation of this intriguing class of molecules, with the ultimate goal of unlocking their full therapeutic potential.

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- Synthesis and anticancer activity of novel quinazolinone-based rhodanines.

- Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25.

- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.

- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.

- Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study.

- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI.

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one in Modern Drug Discovery

Introduction: The Quinazolinone Core and the Strategic Importance of 7-Chloro-2-(chloromethyl) Substitution

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, is a common feature in numerous natural products, synthetic compounds, and FDA-approved drugs.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties.[3][4]

Within this versatile class of compounds, 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one emerges as a particularly valuable chemical intermediate. Its strategic design incorporates two key features that make it a powerful tool for drug discovery researchers:

-

The 7-Chloro Substituent: Halogenation at the C-7 position of the quinazolinone ring is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of a chlorine atom at this position can enhance binding affinity to target proteins, improve metabolic stability, and influence the overall electronic properties of the molecule.[3] Structure-activity relationship (SAR) studies have frequently shown that the 7-chloro moiety is favorable for anticonvulsant and anticancer activities.[3][5]

-

The 2-(Chloromethyl) Group: This functional group is a highly reactive electrophilic handle. The chloromethyl group serves as a linchpin for introducing a vast diversity of chemical moieties through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space around the quinazolinone core, enabling the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties.

This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in drug discovery. We will delve into its synthesis, its chemical reactivity, and its application in the development of potent therapeutic agents, with a particular focus on the synthesis of 4-anilinoquinazoline-based anticancer drugs.

Synthesis of the Core Intermediate: A Robust and Efficient Protocol

The synthesis of this compound can be efficiently achieved through a one-step cyclization reaction from readily available starting materials. This method, adapted from the general procedure described by Yang et al. (2010), offers high yields and operational simplicity.[6]

The core principle of this synthesis is the reaction of a substituted anthranilic acid with an excess of chloroacetonitrile in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which also acts as a chlorinating agent for the formation of the chloromethyl group.

Experimental Protocol: Synthesis of this compound

Starting Material: 2-Amino-4-chlorobenzoic acid

Reagents: Chloroacetonitrile, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

Procedure:

-

To a stirred solution of 2-amino-4-chlorobenzoic acid (1.0 eq.) in an appropriate solvent such as toluene or dioxane, add chloroacetonitrile (3.0 eq.).

-

Slowly add phosphorus oxychloride (2.0 eq.) or thionyl chloride (2.0 eq.) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring the mixture into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and then a cold solvent like methanol or ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization Data for this compound: [6]

| Analysis | Result |

| Appearance | White solid |

| Melting Point | 232-234 °C |

| ¹H-NMR (DMSO-d₆) | δ 12.72 (br s, 1H), 8.10 (d, J = 8 Hz, 1H), 7.75 (s, 1H), 7.58 (d, J = 8 Hz, 1H), 4.55 (s, 2H) |

| ¹³C-NMR (DMSO-d₆) | δ 161.15, 154.13, 149.53, 139.44, 128.10, 127.68, 126.64, 120.30, 43.29 |

| ESI-MS | m/z 227.05 (M-H)⁻ |

Causality Behind Experimental Choices:

-

Excess Chloroacetonitrile: Using an excess of chloroacetonitrile ensures that it acts as both a reactant and, to some extent, a solvent, driving the reaction towards completion.

-

POCl₃/SOCl₂: These reagents serve a dual purpose. They act as dehydrating agents to facilitate the initial amide formation and subsequent cyclization, and they are the source of chlorine for the formation of the chloromethyl group from the nitrile.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and chlorination steps to proceed at a reasonable rate.

-

Aqueous Workup: Quenching with ice water hydrolyzes any remaining POCl₃ or SOCl₂ and precipitates the organic product, which has low solubility in water.

The Versatile Reactivity of the 2-(Chloromethyl) Group

The synthetic utility of this compound lies in the reactivity of its chloromethyl group. This electrophilic center is susceptible to nucleophilic attack by a wide range of nucleophiles, allowing for the facile introduction of diverse functionalities at the C-2 position.

Caption: Nucleophilic substitution at the 2-(chloromethyl) position.

This reactivity enables the construction of extensive libraries of quinazolinone derivatives for SAR studies. For instance, reaction with various amines (primary, secondary, and aromatic) leads to the corresponding 2-(aminomethyl) derivatives. Similarly, thiols, alkoxides, and azides can be readily introduced.

Application in Drug Discovery: Synthesis of 4-Anilinoquinazoline-Based Anticancer Agents

A prominent application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibitory activity against various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5][6] Overexpression or mutation of EGFR is a key driver in the progression of several cancers, including non-small cell lung cancer (NSCLC).[5]

The synthesis of these potent anticancer agents from our core intermediate involves a two-step process: chlorination of the 4-oxo group followed by a nucleophilic aromatic substitution (SNAr) with a substituted aniline.

Experimental Workflow: From Intermediate to 4-Anilinoquinazoline

Caption: Synthetic route to 4-anilinoquinazoline derivatives.

Detailed Protocol:

Step 1: Synthesis of the 2,4-Dichloro Intermediate

-

A mixture of this compound (1.0 eq.) in a suitable solvent like toluene is treated with a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and refluxed.

-

After a short period (e.g., 40 minutes), the mixture is cooled, and phosphorus oxychloride (POCl₃) (2.0 eq.) is added.

-

The reaction is then heated (e.g., at 80 °C) for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is worked up by dilution with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated to yield the crude 2,4-dichloro intermediate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with Anilines

-

The crude 2,4-dichloro intermediate is dissolved in a protic solvent like isopropanol.

-

A substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq.) is added to the solution.

-

The mixture is stirred at an elevated temperature (e.g., 60 °C) for a few hours.

-

Upon cooling, the desired 4-anilinoquinazoline product typically precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent, and dried to afford the final compound.

This synthetic strategy has been successfully employed to generate novel 4-anilinoquinazoline derivatives that exhibit promising in vitro anticancer activity.[6] The modular nature of this synthesis, enabled by the versatility of the this compound intermediate, allows for the rapid generation of analogues for SAR optimization.

Future Perspectives and Conclusion

This compound stands out as a high-value, versatile intermediate in the drug discovery landscape. Its strategic design, combining a modulating 7-chloro group with a reactive 2-chloromethyl handle, provides an efficient entry point to a rich chemical space of quinazolinone derivatives.

The demonstrated application in the synthesis of potent 4-anilinoquinazoline-based anticancer agents underscores its importance. However, the potential of this intermediate extends far beyond this single application. The reactivity of the chloromethyl group can be exploited to synthesize novel compounds for a multitude of therapeutic targets, including those relevant to central nervous system disorders, infectious diseases, and inflammatory conditions.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed chemical intermediates like this compound will remain a critical element in the drug discovery and development process. Its straightforward synthesis and versatile reactivity ensure its place in the toolbox of medicinal chemists for the foreseeable future.

References

-

M. A. Al-Ghorbani, et al. (2022). Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities. Molecules, 27(19), 6635. [Link]

-

A. A. Kadi, et al. (2022). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 235-256. [Link]

-

S. K. Suthar, et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]

-

S. Laddha & S. Bhatnagar. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 170, 157-172. [Link]

-

A. Mahato, et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279. [Link]

-

M. G. M. M. El-Din, et al. (2015). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 20(8), 15477-15490. [Link]

-

H. Patel, et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2829-2839. [Link]

-

S. C. Cherkupally, et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18835. [Link]

-

M. A. Ismail, et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2434. [Link]

-

X. Li, et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 48(5), 184. [Link]

-

L. Yang, et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

-

M. G. Pele, et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Pharmaceuticals, 16(5), 743. [Link]

-

A. F. M. El-Henawy, et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of the Serbian Chemical Society, 77(10), 1347-1355. [Link]

-

A. M. Romero-Vásquez, et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1378857. [Link]

-

A. Al-Hussain, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Fulcrum of Potency: A Technical Guide to the Structure-Activity Relationship of 7-Chloro-quinazolinone Derivatives

Introduction: The Quinazolinone Scaffold and the Strategic Importance of the 7-Chloro Moiety

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocyclic system, consisting of a fused benzene and pyrimidine ring, serves as the foundation for numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] The versatility of the quinazolinone core allows for systematic modifications at various positions, enabling the fine-tuning of its pharmacological profile.

This guide focuses specifically on the 7-chloro-quinazolinone derivatives, a subclass that has garnered significant attention in drug discovery. The introduction of a chlorine atom at the 7th position of the quinazolinone ring is not a trivial substitution. Halogens, particularly chlorine, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This, in turn, dictates the compound's pharmacokinetics and pharmacodynamics. The 7-chloro substitution often serves as a critical anchor for enhancing binding affinity to target proteins and can be a key determinant of a compound's potency and selectivity. This document will provide an in-depth exploration of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers and professionals in drug development.

Core Structure & Numbering System

To understand the SAR of 7-chloro-quinazolinone derivatives, it is essential to be familiar with their fundamental structure and numbering convention. The following diagram illustrates the core scaffold with the key positions for substitution highlighted.

Caption: Core structure of 7-chloro-4(3H)-quinazolinone with IUPAC numbering.

Part 1: Synthesis of 7-Chloro-quinazolinone Derivatives

The primary synthetic route to 7-chloro-quinazolinone derivatives commences with 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid).[5] A common and effective method is the Niementowski reaction or variations thereof.

Representative Synthetic Protocol: Two-Step Synthesis

This protocol outlines a general two-step procedure for the synthesis of 2,3-disubstituted-7-chloro-quinazolin-4(3H)-ones.

Step 1: Synthesis of 7-chloro-2-substituted-4H-benzo[d][1][6]oxazin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorobenzoic acid in a suitable solvent like pyridine.

-

Acylation: Add an acylating agent (e.g., benzoyl chloride or acetic anhydride) dropwise to the solution at room temperature.[7]

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it into ice-cold water. The precipitated solid, the benzoxazinone intermediate, is then filtered, washed with water, and dried.

Step 2: Synthesis of 3-substituted-7-chloro-2-phenylquinazolin-4(3H)-one

-

Reaction Setup: To a solution of the 7-chloro-2-substituted-benzoxazin-4-one from Step 1 in a solvent like ethanol or glacial acetic acid, add the desired primary amine or hydrazine hydrate.[5][7]

-

Reflux: Reflux the mixture for 4-8 hours, again monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. It can be collected by filtration, washed with a cold solvent (e.g., ethanol), and then purified, typically by recrystallization.

Caption: General synthetic workflow for 2,3-disubstituted 7-chloro-quinazolinones.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-chloro-quinazolinone derivatives is profoundly influenced by the nature and position of substituents, particularly at the C-2 and N-3 positions.

Antimicrobial Activity

The quinazolinone scaffold is a well-established pharmacophore for developing antimicrobial agents.[1] The 7-chloro substitution often contributes positively to this activity.

-

Substitution at C-2:

-

Small alkyl groups like methyl have been shown to be effective.[7]

-

The introduction of a substituted amino group at the C-2 position is a key strategy. For instance, a series of 7-chloro-2-((substituted-phenyl)amino)quinazolin-4(3H)-ones were synthesized and evaluated against Methicillin-Resistant Staphylococcus aureus (MRSA).[8]

-

In this series, compound 6l (7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one) emerged as a potent lead.[8] Further optimization of the 2-position substituent, replacing the dichlorophenylamino group with a 3,4-difluorobenzylamine group (compound 6y ), resulted in a dramatic increase in potency, highlighting the sensitivity of the C-2 position to electronic and steric factors.[8]

-

-

Substitution at N-3:

-

Substitutions at the N-3 position are crucial for antimicrobial properties.[9]

-

Aromatic or heterocyclic rings at this position are generally favored. For example, 7-Chloro-3-(4-fluorophenyl) derivatives have been reported in the context of antimicrobial research.[1]

-

The presence of an amino group at N-3, which can be further derivatized, is another common strategy. For example, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed promising activity against several bacterial strains.[7]

-

| Compound Ref. | C-2 Substituent | N-3 Substituent | Target Organism | Activity (MIC) | Source |

| 6l | 3,5-Dichlorophenylamino | H | S. aureus (MRSA) | 1.0 µM (MIC50) | [8] |

| 6y | 3,4-Difluorobenzylamino | H | S. aureus (MRSA) | 0.02 µM (MIC50) | [8] |

| Compound 2 | Methyl | Amino | K. pneumoniae, S. aureus | High Activity | [7] |

Anticancer and Kinase Inhibitory Activity

Quinazolinones are renowned for their anticancer properties, with several derivatives functioning as kinase inhibitors.[10][11] The 7-chloro moiety is a common feature in many potent kinase inhibitors.

-

General Principles: The quinazolinone core often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The substituents at various positions then extend into other regions of the active site to confer potency and selectivity.

-

Substitution at C-2: A 2-chloro substituent on the quinazoline core was found to be the most potent in a series of compounds designed as tubulin polymerization inhibitors.[12]

-

Substitution at N-3: The N-3 position is frequently substituted with aryl or heteroaryl groups. These groups can form crucial interactions within the kinase active site.

-

Substitution at C-6 and C-7: Bulky substituents at the 6 or 7-positions of the quinazoline ring have been shown to increase potency in some series of EGFR inhibitors.[13] While this guide focuses on 7-chloro, it is important to note that other substitutions at this position, such as aminoalkoxy groups, are also critical for activity against various tyrosine kinases.[13]

Caption: Key SAR principles for 7-chloro-quinazolinone derivatives as kinase inhibitors.

Anti-inflammatory Activity

7-chloro-quinazolinone derivatives have also been explored as potential anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).

-

A series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones were synthesized and evaluated for anti-inflammatory and analgesic activities.[5]

-

The N-3 position was derivatized by reacting a 3-amino intermediate with various aromatic aldehydes to form Schiff bases.

-

The nature of the aromatic ring introduced at the N-3 position via the Schiff base linkage modulated the anti-inflammatory activity, with some derivatives showing significant effects compared to the standard drug diclofenac.[5] This highlights the importance of the N-3 substituent in directing the molecule towards specific targets in the inflammatory cascade.

Part 3: Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized 7-chloro-quinazolinone derivatives, standardized in vitro and in vivo assays are essential.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Assay

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 7-chloro-quinazolinone derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 7-chloro-quinazolinone scaffold is a highly adaptable and potent platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the biological activity is critically dependent on the substituents at the C-2 and N-3 positions.

-

For antimicrobial agents , particularly against resistant strains like MRSA, the focus should be on optimizing the amino-based substituents at the C-2 position.[8]

-

In the realm of anticancer therapy , the 7-chloro-quinazolinone core serves as an excellent starting point for designing kinase inhibitors. Future work should involve exploring diverse aryl and heteroaryl substitutions at C-2 and N-3 to enhance selectivity and overcome resistance mechanisms.[10][13]

-

For anti-inflammatory drugs , further exploration of the N-3 position with various heterocyclic and aromatic moieties could yield potent and selective COX inhibitors.[5][14]

The strategic placement of the chlorine atom at the 7th position provides a solid foundation, enhancing the overall pharmacological profile of the quinazolinone core. By leveraging the SAR insights detailed in this guide, researchers can more rationally design and synthesize next-generation 7-chloro-quinazolinone derivatives with improved efficacy and safety profiles, paving the way for new and effective treatments for a range of diseases.

References

-

Jafari, E., Khodarahmi, G., & Sakhteman, A. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

-

Radwan, M. A., & Alanazi, F. K. (2020). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(8), 3566-3575. [Link]

-

Sabir, A. M., et al. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 27(19), 6529. [Link]

-

Khodarahmi, G., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(3), 151–158. [Link]

-

Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Journal of Applicable Chemistry, 6(5), 896-904. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 22(10), 1629. [Link]

-

Chen, Y.-L., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(15), 4785. [Link]

-

Khidr, S. H., et al. (2021). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances, 11(54), 34153-34173. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 15(6), 723. [Link]

-

Radwan, M. A., & Alanazi, F. K. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043. [Link]

-

Zhang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5123. [Link]

-

Li, J., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(6), 1-15. [Link]

-

Al-Omair, M. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6296. [Link]

-

Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][6]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

-

Kamal, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(5), 849-879. [Link]

-

Ferreira, M. L., et al. (2017). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Letters in Drug Design & Discovery, 14(12), 1484-1491. [Link]

-

Li, J., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(6), 1-15. [Link]

-

Liu, X. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(18), 4239. [Link]

-

Kumar, S., et al. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry, 10(7), 717-726. [Link]

-

Rajput, S., & Mishra, A. (2013). A review on biological activity of quinazolinones. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 59-64. [Link]

-

Al-Salem, H. S., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2015, 1-20. [Link]

-

Kumar, S., et al. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Medicinal Chemistry, 10(7), 717-726. [Link]

-

Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences, 8(2), 61-68. [Link]

-

Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045618. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one Analogs: A Technical Guide to Target Identification and Validation

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, highly promising subclass: 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one and its analogs. While often utilized as a versatile synthetic intermediate, the inherent bioactivity of this core structure warrants a systematic investigation into its direct therapeutic targets.[4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and characterize the molecular targets of these compounds. We will delve into a multi-pronged approach, combining computational methods with robust biochemical and cell-based assays to elucidate the mechanism of action and pave the way for novel therapeutic interventions, particularly in oncology and inflammatory diseases.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2][3][6] The structural versatility of the quinazolinone nucleus allows for extensive chemical modifications, enabling the fine-tuning of their biological effects.[1][7] Several quinazolinone-based drugs have received FDA approval, primarily as kinase inhibitors in cancer therapy, underscoring the clinical relevance of this scaffold.[1]

The subject of this guide, this compound, possesses key structural features—a halogenated benzene ring and a reactive chloromethyl group—that suggest a high potential for specific and potent interactions with biological macromolecules. The chloro substitution at the 7-position can influence the compound's electronic properties and binding affinity, while the chloromethyl group at the 2-position serves as a reactive handle for either covalent interactions with target proteins or for the synthesis of diverse analog libraries.[4][5][8]

This guide will provide a systematic workflow to deorphanize this compound class, moving from broad, unbiased screening to specific, hypothesis-driven validation of therapeutic targets.

A Strategic Workflow for Target Identification and Deconvolution

Identifying the specific molecular targets of a novel compound class is a critical step in drug development. We propose a multi-tiered strategy that begins with broad, unbiased screening methods to generate initial hypotheses, followed by more focused biochemical and cellular assays to validate these potential targets.

Caption: A multi-phase workflow for the identification and validation of therapeutic targets.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential biological targets without preconceived biases.

-

Phenotypic Screening: A foundational step is to screen the this compound analogs against a panel of diverse cancer cell lines, such as the NCI-60 panel.[9] This provides valuable data on the spectrum of activity and can reveal patterns of sensitivity that correlate with specific cancer genotypes, suggesting potential underlying targets.

-

Affinity Chromatography-Mass Spectrometry: This powerful technique directly identifies binding partners of a small molecule from a complex cellular lysate.[10][11][12][13][14] A derivative of the parent compound is synthesized with a linker and immobilized on a solid support. The cellular proteome is then passed over this affinity matrix, and specifically bound proteins are eluted and identified by mass spectrometry.

-

In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen large databases of protein structures to predict potential binding partners.[15][16][17][18] The 3D structure of the quinazolinone analog is docked against a library of known drug targets to identify proteins with high binding affinity and favorable interaction geometries.

Potential Therapeutic Target Classes and Validation Protocols

Based on the extensive literature on quinazolinone derivatives, several protein classes emerge as high-probability targets.[1][2] This section outlines detailed protocols for validating the interaction of this compound analogs with these key target families.

Protein Kinases: Targeting Dysregulated Cell Signaling

Protein kinases are a major class of enzymes that are frequently dysregulated in cancer and inflammatory diseases, making them attractive therapeutic targets.[19][20][21][22][23] Quinazolinone-based kinase inhibitors have already achieved clinical success.

3.1.1. Kinome Profiling

A broad screening of a panel of kinases is the most efficient way to identify specific kinase targets.

Caption: A streamlined workflow for kinome profiling to identify specific kinase targets.

3.1.2. Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a representative in vitro assay to quantify the inhibitory activity of the quinazolinone analogs against a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).

Materials:

-

Recombinant human EGFR (or other kinase of interest)

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound analogs dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well microplates

-

Plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the quinazolinone analogs in kinase assay buffer.

-

In a 96-well plate, add the kinase, the peptide substrate, and the quinazolinone analog (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cyclooxygenase-2 (COX-2): Targeting Inflammation

COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammatory disorders.[5][24][25] Quinazolinone derivatives have been reported to possess anti-inflammatory properties, potentially through COX-2 inhibition.

3.2.1. Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric assay to screen for COX-2 inhibitory activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., AMPLEX® Red)

-

This compound analogs dissolved in DMSO

-

Celecoxib (positive control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the quinazolinone analogs and celecoxib in COX assay buffer.

-

In a 96-well plate, add the COX-2 enzyme, the fluorometric probe, and the test compounds (or DMSO for control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence intensity kinetically for 10-15 minutes using a fluorescence plate reader (Ex/Em = 535/587 nm).

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition and IC50 values for the test compounds.

Tubulin: Disrupting the Cytoskeleton in Cancer Cells

Tubulin is the protein subunit of microtubules, which are essential for cell division.[1][7][26][27] Compounds that interfere with tubulin polymerization are potent anticancer agents.

3.3.1. Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the quinazolinone analogs on the polymerization of tubulin into microtubules.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer)

-

This compound analogs dissolved in DMSO

-

Paclitaxel (polymerization promoter, positive control)

-

Nocodazole (polymerization inhibitor, positive control)

-

96-well microplates

-

Spectrophotometer with temperature control

Procedure:

-

Prepare serial dilutions of the test compounds, paclitaxel, and nocodazole in assay buffer.

-

On ice, add the tubulin solution and GTP to the wells of a pre-chilled 96-well plate.

-

Add the test compounds or controls to the respective wells.

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Dihydrofolate Reductase (DHFR): A Target in Cancer and Infectious Diseases

DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition can lead to cell death.[4][28][29][30]

3.4.1. Protocol: DHFR Inhibitor Screening Assay (Colorimetric)

This assay measures the inhibition of DHFR activity by monitoring the oxidation of NADPH.

Materials:

-

Dihydrofolate Reductase (DHFR) Inhibitor Screening Kit

-

This compound analogs dissolved in DMSO

-

Methotrexate (positive control)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Follow the kit manufacturer's instructions for the preparation of reagents.

-

Add the test compounds and methotrexate to the appropriate wells.

-

Add the DHFR enzyme and NADPH.

-

Initiate the reaction by adding the dihydrofolate substrate.

-

Immediately read the absorbance at 340 nm in kinetic mode for 10-20 minutes.

-

Calculate the rate of NADPH consumption and determine the percent inhibition and IC50 values.

Poly(ADP-ribose) Polymerase-1 (PARP-1): A Key Player in DNA Repair

PARP-1 is an enzyme involved in DNA repair, and its inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways.[31][32][33][34][35]

3.5.1. Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a chemiluminescent assay to measure PARP-1 inhibition.

Materials:

-

PARP-1 Chemiluminescent Assay Kit

-

This compound analogs dissolved in DMSO

-

Olaparib (positive control)

-

96-well white microplates

-

Luminometer

Procedure:

-

Follow the kit manufacturer's protocol for reagent preparation.

-

Add the test compounds and olaparib to the appropriate wells of the histone-coated plate.

-

Add the PARP-1 enzyme and the biotinylated NAD+ substrate mixture.

-

Incubate to allow for the PARylation reaction.

-

Add the streptavidin-HRP conjugate and then the chemiluminescent substrate.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percent inhibition and IC50 values.

Cell-Based Functional Assays: Assessing Therapeutic Potential in a Biological Context

While biochemical assays are crucial for confirming direct target engagement, cell-based assays are essential for evaluating the functional consequences of target inhibition in a more physiologically relevant setting.[2][8][9][36][37]

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of the quinazolinone analogs on cancer cells.

Protocol: MTT Cell Viability Assay

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the quinazolinone analogs for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of viable cells and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compounds, apoptosis and cell cycle progression can be analyzed by flow cytometry.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Treat cells with the quinazolinone analogs for a predetermined time.

-

Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol: Cell Cycle Analysis

-

Treat cells with the compounds for 24-48 hours.

-

Fix the cells in ethanol and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Data Presentation and Interpretation

All quantitative data from the biochemical and cell-based assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Enzymatic Inhibition Data for this compound Analogs

| Compound ID | Target Enzyme | IC50 (µM) |

| Analog 1 | EGFR | |

| Analog 2 | EGFR | |

| Analog 1 | COX-2 | |

| Analog 2 | COX-2 | |

| ... | ... |

Table 2: In Vitro Cellular Activity of this compound Analogs

| Compound ID | Cell Line | GI50 (µM) |

| Analog 1 | MCF-7 (Breast) | |

| Analog 2 | MCF-7 (Breast) | |

| Analog 1 | A549 (Lung) | |

| Analog 2 | A549 (Lung) | |

| ... | ... |

Conclusion and Future Directions

This technical guide provides a comprehensive and systematic framework for the identification and validation of the therapeutic targets of this compound and its analogs. By employing a combination of unbiased screening methods and focused biochemical and cell-based assays, researchers can effectively elucidate the mechanism of action of this promising class of compounds. The validation of specific molecular targets will be instrumental in guiding the rational design of next-generation quinazolinone derivatives with enhanced potency, selectivity, and drug-like properties. Further structure-activity relationship (SAR) studies, guided by the identified targets, will be crucial for optimizing these compounds into viable clinical candidates for the treatment of cancer, inflammatory disorders, and other diseases.

References

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025). International Journal of Molecular Medicine, 56(6), 205. [Link]

-

HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

-

Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). Hölzel Diagnostika. [Link]

-

Tubulin Polymerization Assay Kit (>97% pure porcine brain tubulin). Universal Biologicals. [Link]

-

Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

-

Kinase Panel Profiling. Pharmaron. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(9), 329. [Link]

-

Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (1998). Clinical Chemistry, 44(11), 2326–2329. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of visualized experiments : JoVE, (89), 51726. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2012). Current protocols in chemical biology, 4(2), 127–143. [Link]

-

Target Deconvolution. Creative Biolabs. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013). Current opinion in chemical biology, 17(1), 38–44. [Link]

-

Kinase Screening & Profiling Service. BPS Bioscience. [Link]

-

PARP assay kits. Cambridge Bioscience. [Link]

-

Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

-

Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

-

Quantitative Kinome Profiling Services. CD BioSciences. [Link]

-

Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

-

EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]

-

Kinome Profiling Service. MtoZ Biolabs. [Link]

-

Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (2023). Cancer Research, 83(7_Supplement), 6111-6111. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry, 14(10), 1836-1855. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). Assay and Drug Development Technologies, 10(3), 221–244. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2010). ACS chemical biology, 5(10), 921–933. [Link]

-

Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

-

Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. (2022). JoVE (Journal of Visualized Experiments), (183), e54540. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2010). ACS chemical biology, 5(10), 921–933. [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2023). ACS Medicinal Chemistry Letters, 14(6), 793–801. [Link]

-

Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. (2017). Molecules, 22(8), 1324. [Link]

-

Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. (2022). RGUHS Journal of Pharmaceutical Sciences, 12(3), 213-221. [Link]

-

A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2024). Journal of Chemical and Pharmaceutical Research, 16(6), 1-12. [Link]

-

Kinase/Enzyme Assays. PharmaLegacy. [Link]

-